2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a structurally complex molecule featuring a dihydropyrimidinone core substituted with sulfonyl and sulfanyl groups. Its synthesis likely involves multi-step reactions, including the formation of the pyrimidinone ring, sulfonation at the 5-position, and thioacetamide coupling at the 2-position.
Properties
CAS No. |
899724-86-8 |
|---|---|
Molecular Formula |
C19H16ClN3O4S3 |
Molecular Weight |
481.98 |
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O4S3/c1-28-14-6-3-5-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-2-4-12(20)8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
FQKFHQHTJRAGGX-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Core Structure : Dihydropyrimidine with a sulfonyl and sulfanyl substituent.
- Functional Groups : Contains chlorophenyl and methylsulfanyl groups.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antibacterial Activity :
- Enzyme Inhibition :
- Binding Affinity :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | Result |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Antibacterial | Bacillus subtilis | Moderate to strong activity |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant inhibition |
| Enzyme Inhibition | Urease | Strong inhibition |
Detailed Findings
- Antibacterial Screening :
- Enzyme Inhibitors :
- Pharmacological Implications :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrimidinone and thioacetamide derivatives, leveraging data from crystallographic, synthetic, and spectroscopic studies.
Table 1: Structural and Physicochemical Comparison of Related Compounds
Key Observations:
Structural Variations: The target compound differs from Analog 1 by replacing the 4-methylpyrimidinone and 2,3-dichlorophenyl groups with a 3-chlorophenylsulfonyl moiety and a 3-(methylsulfanyl)phenyl group. Compared to Analog 2, the target lacks the 4,6-diaminopyrimidine ring but incorporates a sulfonyl group, which may alter hydrogen-bonding interactions and crystal packing .
Synthetic Efficiency :
- Analog 1 was synthesized in 80% yield, suggesting that similar thioacetamide coupling strategies could be viable for the target compound. However, the bulkier sulfonyl group in the target may reduce reaction efficiency due to steric hindrance .
Spectroscopic and Crystallographic Insights: The NHCO proton in Analog 1 resonates at δ 10.10 ppm, a region typical for amide protons. The target compound’s acetamide group is expected to show similar deshielding, though the sulfonyl group may further downfield-shift adjacent protons . Analog 2 crystallizes in a monoclinic system (P21/c), with unit cell parameters suggesting dense packing due to hydrogen bonding between the diaminopyrimidine and acetamide groups.
Tools for Comparative Analysis :
- Tools like SimilarityLab () enable rapid identification of structurally similar compounds with recorded bioactivities, aiding in structure-activity relationship (SAR) exploration for the target compound. For example, Analog 1’s dichlorophenyl group is associated with enhanced hydrophobic interactions in receptor binding, a property that could be extrapolated to the target’s 3-(methylsulfanyl)phenyl substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
